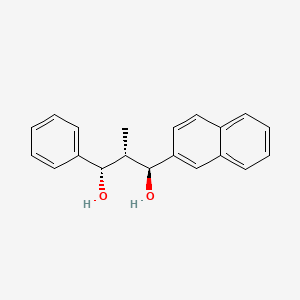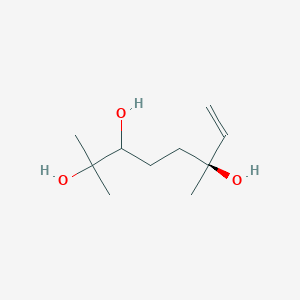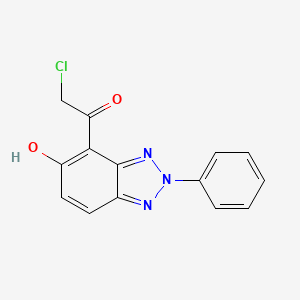
4-(Chloroacetyl)-2-phenyl-2,3-dihydro-5H-benzotriazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloroacetyl)-2-phenyl-2,3-dihydro-5H-benzotriazol-5-one is a chemical compound that belongs to the class of benzotriazole derivatives This compound is known for its unique structural features, which include a chloroacetyl group and a phenyl group attached to a dihydrobenzotriazolone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloroacetyl)-2-phenyl-2,3-dihydro-5H-benzotriazol-5-one typically involves the reaction of 2-phenyl-2,3-dihydro-1H-benzotriazol-5-one with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-(Chloroacetyl)-2-phenyl-2,3-dihydro-5H-benzotriazol-5-one can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The phenyl group can be oxidized to form corresponding phenolic derivatives.
Reduction Reactions: The carbonyl group in the chloroacetyl moiety can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Formation of amides, esters, or thioesters.
Oxidation Reactions: Formation of phenolic derivatives.
Reduction Reactions: Formation of alcohol derivatives.
Aplicaciones Científicas De Investigación
4-(Chloroacetyl)-2-phenyl-2,3-dihydro-5H-benzotriazol-5-one has found applications in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of 4-(Chloroacetyl)-2-phenyl-2,3-dihydro-5H-benzotriazol-5-one involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The phenyl group may contribute to the compound’s ability to interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Bromoacetyl)-2-phenyl-2,3-dihydro-5H-benzotriazol-5-one
- 4-(Iodoacetyl)-2-phenyl-2,3-dihydro-5H-benzotriazol-5-one
- 4-(Fluoroacetyl)-2-phenyl-2,3-dihydro-5H-benzotriazol-5-one
Uniqueness
4-(Chloroacetyl)-2-phenyl-2,3-dihydro-5H-benzotriazol-5-one is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and chemical properties. The chloroacetyl group is more reactive than its bromo, iodo, or fluoro counterparts, making it a versatile intermediate for further chemical modifications. Additionally, the combination of the chloroacetyl group with the benzotriazolone core enhances the compound’s potential for diverse applications in scientific research and industry.
Propiedades
Número CAS |
860591-27-1 |
|---|---|
Fórmula molecular |
C14H10ClN3O2 |
Peso molecular |
287.70 g/mol |
Nombre IUPAC |
2-chloro-1-(5-hydroxy-2-phenylbenzotriazol-4-yl)ethanone |
InChI |
InChI=1S/C14H10ClN3O2/c15-8-12(20)13-11(19)7-6-10-14(13)17-18(16-10)9-4-2-1-3-5-9/h1-7,19H,8H2 |
Clave InChI |
CHXLENJPYZNOAN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2N=C3C=CC(=C(C3=N2)C(=O)CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(triethoxysilane)](/img/structure/B14186462.png)

![6-(4-Chloro-3-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14186484.png)

![1,1'-({2-[Chloro(phenyl)methyl]phenyl}methylene)dibenzene](/img/structure/B14186490.png)
![N-[(Piperidin-4-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B14186501.png)

![N~2~-[(4-Fluorophenyl)methyl]-N-hydroxyglycinamide](/img/structure/B14186525.png)
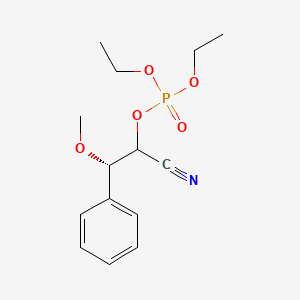
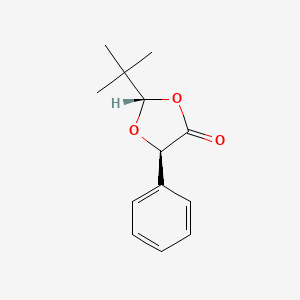

![5-Methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-amine](/img/structure/B14186536.png)
